molecular formula C20H27N7O B2458339 4-{2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine CAS No. 2415490-43-4

4-{2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

Cat. No.: B2458339
CAS No.: 2415490-43-4
M. Wt: 381.484
InChI Key: ZFCZXYCXGWUVKT-UHFFFAOYSA-N
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Description

4-{2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound that features a unique structure combining a cyclopropylpyrimidine moiety with a piperazine and morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Properties

IUPAC Name

4-[2-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O/c1-15-14-18(26-10-12-28-13-11-26)24-20(22-15)27-8-6-25(7-9-27)17-4-5-21-19(23-17)16-2-3-16/h4-5,14,16H,2-3,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCZXYCXGWUVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC=C3)C4CC4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multiple steps, starting from commercially available precursors. The process includes:

    Formation of the Cyclopropylpyrimidine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions.

    Piperazine Ring Formation: The piperazine ring is synthesized through nucleophilic substitution reactions.

    Coupling Reactions: The cyclopropylpyrimidine and piperazine intermediates are coupled using suitable coupling agents.

    Morpholine Ring Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Scientific Research Applications

4-{2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its cyclopropylpyrimidine moiety, in particular, may contribute to its unique binding interactions and biological activity.

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